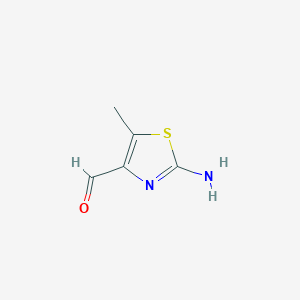
2-((2-chlorobenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
While the exact synthesis process for this compound is not available, similar compounds such as 2-[(chlorobenzyl)thio]-5-(5-nitro-2-furyl)-1,3,4-thiadiazoles have been synthesized and evaluated for their biological activity . The synthesis of these compounds typically involves reactions with various anilines .Scientific Research Applications
Synthesis of Enantiopure Imidazolines
A novel procedure for preparing enantiopure 1,4-disubstituted 2-imidazolines highlights the versatility of imidazole derivatives in the synthesis of complex organic compounds. This method involves converting beta-amino alcohols into N-hydroxyethylamides, which are then reacted to produce N-chloroethylimidoyl chlorides. These intermediates are treated with amines and anilines to produce N-chloroethylamidines, ultimately converted into imidazolines. This efficient and modular approach enables the preparation of a wide variety of enantiopure imidazolines from readily available amino alcohols (Boland et al., 2002).
Anticancer Activity
The synthesis and evaluation of new benzimidazole–thiazole derivatives as anticancer agents demonstrate the potential therapeutic applications of imidazole derivatives. By reacting 4-(1H-benzo[d]imidazol-2-yl)thiazol-2-amine with various reagents, a range of benzimidazole products were produced. Selected derivatives exhibited promising anticancer activity against HepG2 and PC12 cancerous cell lines, indicating the role of imidazole derivatives in developing novel anticancer treatments (Nofal et al., 2014).
Corrosion Inhibition
A novel imidazoline derivative was explored as a corrosion inhibitor for P110 carbon steel in hydrochloric acid, demonstrating the application of imidazole derivatives in industrial corrosion protection. The inhibitor showed high efficiency, behaving as a mixed-type inhibitor and adhering to the Langmuir adsorption isotherm. Surface analysis confirmed the inhibitor's effectiveness in protecting carbon steel from aggressive solutions, showcasing the potential of imidazole derivatives in corrosion protection technologies (Zhang et al., 2015).
Antimicrobial Activity
The antimicrobial activity of new 2-substituted imidazole derivatives was investigated, highlighting the broad spectrum of biological applications of imidazole derivatives. The synthesized compounds were evaluated against various Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The study's findings indicate the potential of imidazole derivatives as templates for developing new antimicrobial agents, contributing to the fight against infectious diseases (Salman et al., 2015).
properties
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-1-(4-methylphenyl)sulfonyl-4,5-dihydroimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2S2/c1-13-6-8-15(9-7-13)24(21,22)20-11-10-19-17(20)23-12-14-4-2-3-5-16(14)18/h2-9H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBNIRBTZLYFONQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN=C2SCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

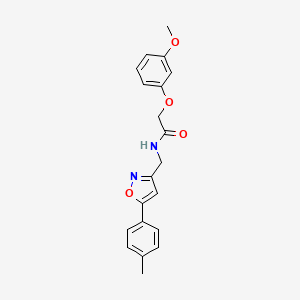
![[2-[(4-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B2663611.png)
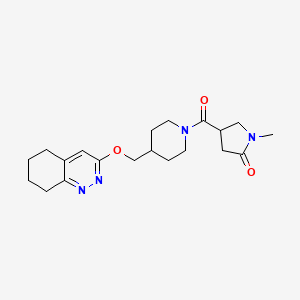
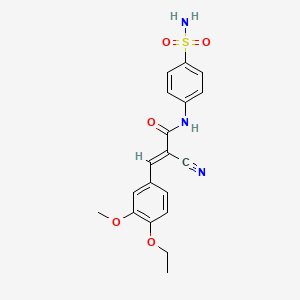
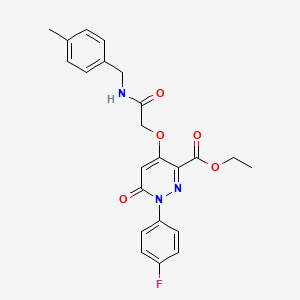
![[6-(4-Fluorophenyl)-3-pyridinyl][4-(4-methylpiperazino)phenyl]methanone](/img/structure/B2663617.png)
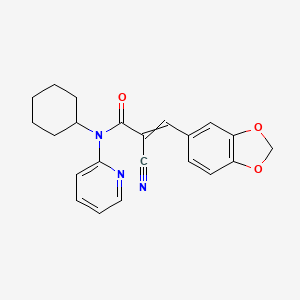
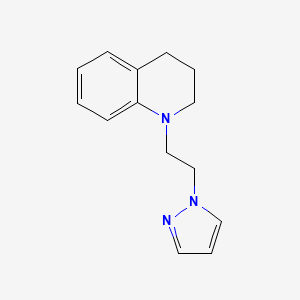
![N-(2-methylphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2663623.png)

![N-[4-(2,5-Dimethylpyrrol-1-yl)cyclohexyl]prop-2-enamide](/img/structure/B2663625.png)

